molecular formula C5H6MgO4 B12652152 Magnesium glutarate CAS No. 85567-36-8

Magnesium glutarate

Cat. No.: B12652152
CAS No.: 85567-36-8
M. Wt: 154.40 g/mol
InChI Key: NKBDSFGVUTVKAD-UHFFFAOYSA-L
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Description

Magnesium Glutarate is a magnesium salt of glutaric acid, supplied as a high-purity reagent for laboratory research applications. Magnesium is an essential cofactor for over 300 enzymatic reactions and is critical for processes including energy metabolism (ATP production) , nucleic acid (DNA/RNA) synthesis , and protein synthesis . In research settings, magnesium compounds are fundamental for studying biochemical pathways , cellular signaling , and mineral metabolism. The glutarate form may offer a specific bioavailability profile, making it a compound of interest for investigating magnesium absorption and kinetics in vitro. Researchers utilize magnesium salts like this compound to explore the mineral's vital role in maintaining normal nerve transmission , muscle function , and cardiovascular physiology in model systems. This product is intended for use by qualified researchers in biochemical and physiological studies. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85567-36-8

Molecular Formula

C5H6MgO4

Molecular Weight

154.40 g/mol

IUPAC Name

magnesium;pentanedioate

InChI

InChI=1S/C5H8O4.Mg/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

NKBDSFGVUTVKAD-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Mg+2]

Origin of Product

United States

Synthetic Methodologies and Preparation Routes for Magnesium Glutarate Complexes

Solution-Phase Synthesis Techniques for Magnesium Glutarate

Solution-phase synthesis represents a fundamental and widely used approach for preparing this compound. This method involves the direct reaction of soluble precursors in a liquid medium, allowing for straightforward control over stoichiometry and reaction conditions.

Reactant Precursor Selection: Magnesium Salts and Glutaric Acid

The foundation of this compound synthesis lies in the acid-base reaction between a magnesium source and glutaric acid. The selection of the magnesium precursor is a critical first step, influencing reactivity, solubility, and the purity of the final product. A variety of magnesium salts can serve as the cation source. Common choices include magnesium oxide (MgO), magnesium sulfate (B86663) (MgSO₄), and magnesium acetate (B1210297) (Mg(CH₃COO)₂), as well as magnesium chloride (MgCl₂). nih.govacs.org The organic linker is provided by glutaric acid (C₅H₈O₄), a dicarboxylic acid that can bridge magnesium ions to form extended structures.

The choice of precursor can impact the reaction kinetics and the ultimate phase of the resulting product. For instance, using a basic salt like magnesium oxide can directly neutralize the acidic protons of glutaric acid, while other salts might require adjustments in pH to facilitate the reaction. researchgate.net

Magnesium PrecursorFormulaCommon Applications in Synthesis
Magnesium OxideMgOUsed in direct neutralization reactions with acidic ligands. researchgate.net
Magnesium SulfateMgSO₄A soluble salt often used in aqueous synthesis of metal-organic frameworks. acs.org
Magnesium AcetateMg(CH₃COO)₂Utilized in syntheses where the acetate anion can be easily displaced. acs.org
Magnesium ChlorideMgCl₂A common precursor for solvothermal synthesis of magnesium-based MOFs. royalsocietypublishing.org

Reaction Condition Optimization: Temperature, Solvent Systems, and pH Control

Optimizing reaction conditions is paramount to achieving high yield and crystallinity of this compound. Key parameters that are manipulated include temperature, the choice of solvent, and the pH of the reaction mixture. researchgate.net

Temperature: The reaction temperature affects both the rate of reaction and the solubility of the reactants and products. Elevated temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts or different crystalline phases. mdpi.com For many magnesium-organic complexes, temperatures are controlled to promote steady crystal growth. researchgate.netmdpi.com

Solvent Systems: Water is a common solvent for the synthesis of many magnesium carboxylates due to its ability to dissolve both the magnesium salts and glutaric acid. However, the choice of solvent can be critical. In some syntheses, organic solvents or solvent mixtures are used to control the coordination environment and influence the final structure. znaturforsch.com

pH Control: The pH of the solution is a critical factor as it determines the deprotonation state of the carboxylic acid groups on glutaric acid. For the glutarate dianion to effectively coordinate with Mg²⁺ ions, the pH must be sufficiently high to deprotonate both acid groups. However, excessively high pH can lead to the precipitation of magnesium hydroxide (B78521) (Mg(OH)₂), which forms a passivating layer on the magnesium surface and can halt the reaction. mdpi.commdpi.com Therefore, careful control of pH, often through the use of buffers or dropwise addition of a base, is essential.

ParameterEffect on SynthesisConsiderations
TemperatureInfluences reaction rate and product crystallinity.Higher temperatures can accelerate reactions but may alter the final structure or lead to decomposition. researchgate.net
SolventAffects reactant solubility and coordination.The polarity and coordinating ability of the solvent can dictate the resulting crystal structure. znaturforsch.com
pHControls the deprotonation of glutaric acid.Must be optimized to ensure glutarate dianion formation while avoiding precipitation of Mg(OH)₂. mdpi.com

Isolation and Purification Strategies for Crystalline this compound

Following the reaction, the isolation and purification of the this compound product are necessary to obtain a pure, crystalline solid. The specific strategy depends on the solubility of the product in the reaction solvent.

Commonly, if the product precipitates out of the solution upon formation, it can be isolated by simple filtration . The collected solid is then washed with the solvent to remove any unreacted starting materials or soluble impurities. If the product remains dissolved, crystallization can be induced by cooling the solution, partially evaporating the solvent, or by adding an anti-solvent (a solvent in which the product is insoluble) to cause precipitation.

For purification, recrystallization is a powerful technique. This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the this compound decreases, and it crystallizes out, leaving impurities behind in the solution. The purified crystals are then collected by filtration and dried, often under vacuum, to remove any residual solvent. mdpi.com Techniques like ion-exchange chromatography and gel filtration are also employed for the purification of related glutamate (B1630785) compounds. nih.govresearchgate.net

Solvothermal and Hydrothermal Synthesis of this compound Coordination Polymers

Solvothermal and hydrothermal synthesis are powerful techniques for producing highly crystalline metal-organic frameworks (MOFs) and coordination polymers. znaturforsch.com These methods involve heating the reactants in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent, which generates high autogenous pressure. nih.gov When water is the solvent, the method is termed hydrothermal. ijnrd.orgmdpi.com

Controlled Crystallization for Metal-Organic Hybrid Compounds

These high-pressure, high-temperature conditions facilitate the dissolution of precursors and promote the growth of high-quality single crystals. researchgate.net For this compound, this method allows for the controlled assembly of magnesium ions (the metal nodes) and glutarate molecules (the organic linkers) into extended, often porous, three-dimensional networks. royalsocietypublishing.org The resulting materials are a class of metal-organic hybrid compounds whose structures are difficult to obtain through conventional solution-phase methods. uu.nl The controlled crystallization process enables the rational design of materials with specific topologies and properties. scispace.com

Influence of Solvent and Temperature on Product Formation and Stability

The choice of solvent and the reaction temperature are critical variables in solvothermal/hydrothermal synthesis that profoundly influence the final product. rsc.orgresearchgate.net Different solvents can act as structure-directing agents, sometimes becoming incorporated into the final crystal structure. The temperature profile not only affects the kinetics of crystal growth but can also determine which crystalline phase is thermodynamically or kinetically favored. researchgate.net For magnesium-based MOFs, variations in solvent composition (e.g., different ratios of organic solvent to water) and temperature can lead to the formation of different structural dimensionalities and topologies. researchgate.net The stability of the resulting coordination polymer is also linked to these synthesis conditions, with structures formed at higher temperatures often exhibiting greater thermal stability. royalsocietypublishing.org

Advanced Synthetic Approaches for this compound Derivatives

The synthesis of this compound and its derivatives has evolved beyond simple precipitation methods to more sophisticated techniques that offer greater control over the final product's structure, morphology, and properties. These advanced approaches are crucial for developing functional materials, such as coordination polymers (CPs) or metal-organic frameworks (MOFs), where the arrangement of the magnesium ions and glutarate linkers dictates the material's characteristics. researchwithrutgers.com Key advanced methodologies include hydrothermal synthesis and mechanochemical synthesis, which represent significant progress in creating crystalline and tailored this compound-based materials.

Hydrothermal Synthesis

Hydrothermal synthesis is a prominent method for crystallizing materials from aqueous solutions under high temperature and pressure. nih.gov This technique is particularly effective for producing high-quality, crystalline coordination polymers that may not be obtainable under ambient conditions. The process typically involves sealing the reactants, such as a magnesium salt (e.g., magnesium nitrate (B79036) or magnesium chloride) and glutaric acid, in a Teflon-lined stainless-steel autoclave with water as the solvent. nih.govresearchgate.net The autoclave is then heated to temperatures above the boiling point of water, creating a high-pressure environment that facilitates the dissolution of reactants and the subsequent crystallization of the desired product upon slow cooling.

The primary advantages of the hydrothermal method include the ability to control crystal size and morphology by tuning parameters like temperature, reaction time, and reactant concentrations. nih.govijnrd.org For dicarboxylates similar to glutarate, such as succinate (B1194679) and adipate, hydrothermal synthesis has been successfully employed to create stable calcium-based coordination polymers, suggesting the viability of this approach for this compound. rsc.org This method promotes the formation of well-ordered, three-dimensional frameworks by leveraging the unique solvent properties of water at elevated temperatures and pressures.

Mechanochemical Synthesis

Mechanochemical synthesis is an increasingly popular green chemistry approach that utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions in the solid state. acs.orgresearchgate.net This solvent-free or liquid-assisted grinding (LAG) method offers significant advantages, including reduced waste, faster reaction times, and the potential to create novel structures that are inaccessible through solution-based methods. researchgate.netorganic-chemistry.org

In a typical mechanochemical synthesis of a this compound derivative, a magnesium source, such as magnesium oxide (MgO), is milled together with glutaric acid. researchgate.net The intense mechanical forces generated during milling break down the crystal lattices of the reactants, increase their surface area, and provide the energy needed to initiate the chemical reaction, forming the this compound complex. The use of a small amount of liquid (LAG) can often accelerate the reaction. researchgate.net This technique has been effectively used to synthesize various magnesium-based coordination compounds and active pharmaceutical ingredients directly from MgO. researchgate.net Mechanochemistry represents a rapid and environmentally friendly alternative for producing this compound derivatives. acs.orgnih.gov

The following table summarizes key aspects of these advanced synthetic methodologies as they could be applied to this compound derivatives, based on findings for related compounds.

Synthetic MethodTypical ReactantsKey Process ParametersPrimary AdvantagesPotential Outcome for this compound
Hydrothermal SynthesisMagnesium Salt (e.g., Mg(NO₃)₂, MgCl₂), Glutaric Acid, WaterTemperature (120-200°C), Pressure (autogenous), Reaction Time (hours to days)High crystallinity, Control over morphology, Formation of dense phasesWell-ordered 2D or 3D coordination polymer crystals rsc.org
Mechanochemical SynthesisMagnesium Oxide (MgO), Glutaric AcidMilling frequency, Milling time, Ball-to-powder ratio, Liquid-assisted grinding (optional)Solvent-free, Rapid reaction rates, Environmentally friendly, Access to novel phasesNanocrystalline or amorphous powders, rapid formation of the salt researchgate.netresearchgate.net

Structural Elucidation and Spectroscopic Analysis of Magnesium Glutarate Complexes

Single-Crystal X-ray Diffraction Studies of Magnesium Glutarate Frameworks

The foundational data obtained from an XRD experiment includes the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the set of symmetry operations that describe the crystal). For a this compound compound prepared via hydrothermal methods, these parameters have been determined. researchgate.netiaea.org The crystal structure belongs to the rhombohedral system. researchgate.net

Table 1: Unit Cell Parameters for a Hydrothermally Synthesized this compound.

The coordination environment of the magnesium ion (Mg²⁺) is a critical aspect of the complex's structure. In many hydrated magnesium carboxylate complexes, the metal ion does not directly coordinate with the organic anion. researchgate.net A single-crystal X-ray study of magnesium bis(hydrogen β-glutamate) hexahydrate revealed that the glutarate anions are not part of the magnesium ion's primary coordination sphere. researchgate.net Instead, the magnesium center exists as a hexaaquomagnesium(II) dication, [Mg(H₂O)₆]²⁺. researchgate.net

In this and many other magnesium complexes, the Mg²⁺ ion exhibits a preference for a six-coordinate, octahedral geometry. mdpi.comnih.govresearchgate.net This arrangement is common for magnesium, which frequently coordinates with oxygen-donor ligands, including water molecules. mdpi.comresearchgate.net The six water molecules in the [Mg(H₂O)₆]²⁺ complex form a stable, inner-sphere coordination shell around the central magnesium ion, resulting in the characteristic octahedral geometry. researchgate.netmdpi.com

While direct coordination between magnesium and the glutarate anion may not occur in certain crystalline forms, the individual components are linked through extensive non-covalent interactions. The crystal structure of magnesium bis(hydrogen β-glutamate) hexahydrate is consolidated by a three-dimensional network of hydrogen bonds. researchgate.net These crucial interactions occur between the hexaaquomagnesium(II) cations and the free hydrogen glutarate anions. researchgate.net

Vibrational Spectroscopic Characterization of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool to identify functional groups and probe the chemical structure of compounds. mdpi.commdpi.com

Infrared (IR) spectroscopy is particularly sensitive to the vibrational modes of polar functional groups, making it an excellent tool for studying carboxylate complexes. mdpi.com The frequencies of the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻) are diagnostic of its coordination mode. 911metallurgist.com The interaction of the carboxylate group with a metal cation can be classified into several modes—ionic, unidentate, bidentate, and bridging—each producing a characteristic spectral signature. 911metallurgist.com

The IR spectrum of a magnesium glutamate (B1630785) pentahydrate has been reported, providing experimental data for a closely related compound. google.com In general, the coordination of a carboxylate group to a metal ion like Mg²⁺ alters the positions of its characteristic absorption bands compared to the free carboxylic acid or its simple ionic salt. 911metallurgist.comresearchgate.net The ν(Mg-O) stretching vibration itself is typically observed in the lower frequency (far-infrared) region of the spectrum. latamjpharm.org

Table 2: General IR Absorption Ranges for Carboxylate (COO⁻) Functional Groups in Different Coordination Modes.

In the context of magnesium complexes, Raman spectroscopy can be used to probe M-O bonds. For instance, in studies of layered double hydroxides containing magnesium, a strong signal attributed to the symmetric stretching of Mg-O-Mg bonds was observed around 540 cm⁻¹. sci-hub.se However, the application of Raman spectroscopy to this compound complexes can be challenging. In at least one study of a mixed-metal copper/magnesium glutamate complex, it was reported that the compound decomposed under the laser beam, making it impossible to acquire a Raman spectrum. latamjpharm.org This highlights a potential sensitivity of these types of complexes to the laser energies used in Raman analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to obtain detailed information about the structure, dynamics, and chemical environment of molecules in solution. For this compound, NMR studies are crucial for understanding the conformation of the glutarate ligand and the nature of its interaction with the magnesium ion.

¹H-NMR and ¹³C-NMR for Ligand Conformation and Chelation Effects

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide information on the electronic environment of individual hydrogen and carbon atoms, respectively.

The glutarate anion has a five-carbon backbone. In its free, unchelated state in a deuterated solvent like D₂O, glutaric acid exhibits a characteristic ¹H-NMR spectrum. hmdb.carsc.org The protons on the central carbon (C3) typically appear as a quintet (or a more complex multiplet due to second-order effects) around 1.9 ppm. The protons on the two carbons adjacent to the carboxyl groups (C2 and C4) are chemically equivalent and appear as a triplet around 2.4 ppm. rsc.org

Upon chelation to a magnesium ion, changes in the chemical shifts and coupling constants of these protons are expected. The coordination of the carboxylate groups to the Mg²⁺ ion alters the electron density distribution along the carbon chain. This typically leads to a downfield shift (to a higher ppm value) of the α-protons (on C2 and C4) due to the deshielding effect of the metal cation. The magnitude of this shift can provide insights into the strength and nature of the magnesium-carboxylate interaction.

Similarly, the ¹³C-NMR spectrum of glutarate is relatively simple. For glutaric acid, the carboxyl carbons (C1 and C5) resonate significantly downfield (e.g., ~177 ppm), while the methylene (B1212753) carbons (C2/C4 and C3) appear upfield. researchgate.netchemicalbook.com Chelation with magnesium is expected to cause the most significant change in the chemical shift of the carboxylate carbons (C1 and C5) due to their direct involvement in binding the metal ion. The electron-withdrawing effect of the Mg²⁺ ion would deshield these carbons, causing a downfield shift. Minor shifts may also be observed for the methylene carbons (C2, C3, C4) as the electronic effect is transmitted through the carbon backbone.

Table 1: Expected ¹H-NMR Chemical Shifts (δ) for Glutarate

Proton(s)Typical Chemical Shift (ppm) in D₂O (Free Acid) hmdb.carsc.orgExpected Shift upon Mg²⁺ ChelationMultiplicity
H2, H4~2.4Downfield shiftTriplet (t)
H3~1.9Minor shiftQuintet (p)

Table 2: Expected ¹³C-NMR Chemical Shifts (δ) for Glutarate

Carbon(s)Typical Chemical Shift (ppm) (Free Acid) researchgate.netchemicalbook.comExpected Shift upon Mg²⁺ Chelation
C1, C5 (COO⁻)~177Downfield shift
C2, C4 (CH₂)~33Minor downfield shift
C3 (CH₂)~20Negligible to minor shift

2D NMR Techniques for Correlating Proton and Carbon Environments

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between different nuclei, which is invaluable for unambiguously assigning the signals observed in 1D spectra, especially in more complex systems. slideshare.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are spin-spin coupled to each other, typically through two or three bonds. nih.gov In a COSY spectrum of this compound, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C3 and C4. This would confirm the connectivity of the methylene groups in the glutarate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D experiment correlates directly bonded proton and carbon atoms. researchgate.net An HSQC spectrum of this compound would show cross-peaks connecting the proton signal for C2/C4 to the corresponding carbon signal, and the proton signal for C3 to its carbon signal. This technique is extremely powerful for definitive assignment of both the ¹H and ¹³C spectra. mdpi.com

By combining these techniques, a complete and unambiguous assignment of all proton and carbon resonances in the this compound complex can be achieved, providing a detailed picture of the ligand's solution-state structure.

Mass Spectrometry for Molecular Composition and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would be suitable for generating ions in the gas phase. acs.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to the intact complex, for example, [Mg(C₅H₆O₄)]⁺ or related species depending on the ionization conditions and stoichiometry. The high-resolution mass spectrum would allow for the precise determination of the elemental composition. acs.org

The fragmentation of metal carboxylates in the mass spectrometer often follows predictable pathways. cdnsciencepub.com For this compound, characteristic fragmentation would likely involve:

Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for carboxylates. nih.gov The molecular ion could lose a molecule of CO₂ (44 Da), a process that can be initiated from one of the carboxylate groups.

Cleavage of the Carbon Chain: The aliphatic chain of the glutarate ligand can undergo cleavage, leading to smaller fragment ions.

Loss of the Ligand: Fragmentation may involve the loss of the entire glutarate radical ligand from the magnesium center. cdnsciencepub.com

Analysis of the resulting fragment ions by tandem mass spectrometry (MS/MS) would provide further structural confirmation. In an MS/MS experiment, a specific parent ion is selected and subjected to collision-induced dissociation, and the resulting daughter ions are analyzed. This allows for the systematic mapping of the fragmentation pathways. acs.orglifesciencesite.com

Table 3: Predicted Key Ions in the Mass Spectrum of a 1:1 this compound Complex

Ion FormulaDescriptionPredicted m/z (for ²⁴Mg)
[Mg(C₅H₆O₄)]⁺Molecular Ion (hypothetical)154.0
[Mg(C₅H₆O₄) - CO₂]⁺Loss of carbon dioxide110.0
[Mg(C₄H₆O₂)]⁺Fragment after loss of CO₂110.0
[Mg(OOC(CH₂)₃)]⁺Fragment from C-C bond cleavage111.0

Note: The actual observed ions and their relative abundances would depend on the specific mass spectrometry conditions, including the ionization method and collision energy.

Coordination Chemistry of Magnesium with Glutarate and Analogous Dicarboxylate Ligands

Ligand Coordination Modes and Denticity of Glutarate to Magnesium

The way in which the glutarate ligand binds to the magnesium ion, known as its coordination mode and denticity, is fundamental to the resulting structure of the complex. Glutarate (-OOC-(CH2)3-COO-) is a dicarboxylate anion derived from glutaric acid. Its two carboxylate groups are separated by a flexible three-carbon chain, allowing them to adopt various conformations and engage in several binding modes.

In coordination complexes, a carboxylate group can bind to a metal center in a monodentate fashion (using one oxygen atom) or a bidentate fashion (using both oxygen atoms). While magnesium(II) often favors monodentate coordination with carboxylate groups in biological systems, bidentate coordination is also observed, particularly in the formation of solid-state structures. slideshare.netnih.gov In the case of magnesium glutarate, each carboxylate group of the glutarate ligand can chelate to a magnesium center, forming a four-membered ring. However, a more common role for the carboxylate groups is to act as a bridge between two different magnesium ions.

The presence of two carboxylate groups allows the glutarate ligand to be multidentate, specifically bidentate, by bridging two separate metal centers. This bridging capability is crucial for the formation of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. In a known this compound structure, the glutarate ligands link magnesium centers to form layers. researchgate.netosti.gov This demonstrates the ligand's ability to act as a multidentate linker, propagating a network structure. The flexibility of the glutarate backbone allows it to span distances between metal ions, contributing to the formation of varied and complex architectures. For instance, in lanthanide glutarate coordination polymers, the glutarate ligand has been observed to adopt chelating and bridging modes, connecting metal polyhedra into chains. scirp.orguctm.edu

Factors Influencing Magnesium-Glutarate Complex Stability and Geometry

The final structure, stability, and geometry of a magnesium-glutarate complex are not determined solely by the coordination preferences of the metal and ligand. External factors play a critical role in directing the self-assembly process. slideshare.net

Solvent molecules are highly influential in the synthesis of magnesium dicarboxylate complexes. unnes.ac.id Water is a strong ligand for magnesium and frequently co-coordinates to the metal center, satisfying its preferred octahedral coordination geometry. researchgate.netacs.org In the synthesis of a this compound compound, the magnesium ion is typically octahedrally coordinated, with oxygen atoms from both the glutarate ligands and co-ligands such as water molecules. researchgate.net

The choice of solvent can direct the dimensionality of the resulting framework. For example, in the synthesis of magnesium 1,3,5-benzenetricarboxylate, using only water as a solvent yielded a zero-dimensional structure, while mixtures of ethanol (B145695) and water produced one- and two-dimensional structures, and pure ethanol resulted in a three-dimensional framework. acs.org This is because solvents compete with the primary ligand for coordination sites on the metal. Water has a high affinity for magnesium, while other solvents like N,N-dimethylformamide (DMF) have a lower affinity. unnes.ac.id This competition influences which building blocks are available for network formation and can also act as a template, directing the growth of the crystalline structure. core.ac.uk

The pH of the reaction medium is a critical parameter that significantly impacts the structure of the final product. unnes.ac.id The protonation state of the glutarate ligand is pH-dependent. At low pH, the carboxylic acid groups are fully protonated (H2glu), at intermediate pH, they can be singly deprotonated (Hglu-), and at higher pH, they are fully deprotonated (glu2-).

Coordination to the magnesium ion generally requires the deprotonation of the carboxylic acid groups. Therefore, the pH must be high enough to ensure a sufficient concentration of the anionic glutarate species. Adjusting the pH can control the deprotonation level and thus influence the way the ligand binds to the metal, leading to different structural outcomes. unnes.ac.idlibretexts.org For example, in studies with other dicarboxylate ligands, pH has been shown to be a profound factor in the structural chemistry and assembly process with metal centers, yielding diverse products. unnes.ac.id

Comparison with Other Magnesium-Dicarboxylate Complexes (e.g., Squarate, Diglycolate)

Comparing the structure of this compound with complexes formed with other dicarboxylate ligands highlights how the ligand's geometry influences the final architecture. A study by Hulvey and Cheetham hydrothermally synthesized and characterized magnesium complexes with glutarate, squarate, and diglycolate (B8442512), revealing distinct structural frameworks. osti.govresearchgate.net

Magnesium Squarate: Squarate (C4O42-) is a rigid, planar, cyclic dicarboxylate. It forms a three-dimensional framework with magnesium. The rigidity of the squarate ligand contributes to a more ordered and predictable structure compared to the flexible glutarate.

Magnesium Diglycolate: Diglycolate (-OOC-CH2-O-CH2-COO-) has an ether linkage in its backbone, which introduces a different type of flexibility compared to the aliphatic chain of glutarate. It also forms a 3D open-framework with magnesium.

This compound: The glutarate ligand, with its flexible -(CH2)3- spacer, forms a layered, pseudo-three-dimensional structure. This contrasts with the more open 3D frameworks of the squarate and diglycolate analogs.

This comparison demonstrates that the nature of the organic linker—its rigidity, flexibility, and the presence of heteroatoms—is a key determinant of the dimensionality and topology of the resulting magnesium-dicarboxylate framework.

Interactive Data Table: Structural Comparison of Magnesium Dicarboxylate Complexes

Compound NameLigandLigand FlexibilityResulting Structure DimensionalityCrystal SystemSpace Group
Magnesium SquarateSquarateRigid, Planar3D FrameworkCubicPn-3n
Magnesium DiglycolateDiglycolateFlexible (Ether Linkage)3D Open FrameworkOrthorhombicP212121
This compoundGlutarateFlexible (Alkyl Chain)Layered (Pseudo-3D)RhombohedralR-3
Data sourced from Hulvey & Cheetham (2007). osti.govresearchgate.net

: Inner-Sphere and Outer-Sphere Coordination Phenomena

The coordination chemistry of the magnesium ion (Mg²⁺) with glutarate and analogous dicarboxylate ligands is characterized by a dynamic interplay between inner-sphere and outer-sphere coordination. This behavior is largely dictated by the high hydration energy of the Mg²⁺ ion, which leads to the prevalence of the stable hexaaquo-magnesium(II) ion, [Mg(H₂O)₆]²⁺, in aqueous solutions. mdpi.comnih.gov The distinction between the two coordination modes hinges on whether the ligand directly bonds to the metal center (inner-sphere) or interacts indirectly, typically through hydrogen bonds with the primary hydration shell (outer-sphere). mdpi.comdavuniversity.org The specific coordination adopted is influenced by factors such as the structure of the ligand, pH, and the presence of other coordinating molecules. mdpi.comunnes.ac.id

Outer-Sphere Coordination: In many instances, the dicarboxylate ligand does not penetrate the tightly bound primary hydration shell of the magnesium ion. Instead, it remains in the outer coordination sphere, interacting with the complex via hydrogen bonds. A clear example is seen in magnesium bis(hydrogen β-glutamate) hexahydrate. researchgate.netresearchgate.net A single-crystal X-ray study revealed that the β-glutamate anions are not part of the direct coordination sphere of the magnesium ion. researchgate.netresearchgate.net The structure consists of distinct hexahydrated dications, [Mg(H₂O)₆]²⁺, which are associated with the free β-glutamate anions through an extensive three-dimensional network of hydrogen bonds. researchgate.netresearchgate.net

Similarly, studies on magnesium carboxylate complexes with hexamethylenetetramine (hmta) show the carboxylate anions located in the outer coordination sphere along with hmta and other water molecules. mdpi.com These compounds have the general formula [Mg(H₂O)₆]A₂∙2hmta∙4H₂O, where 'A' is a carboxylate anion, demonstrating a structure where the [Mg(H₂O)₆]²⁺ core remains intact. mdpi.com This type of outer-sphere complex formation is also observed in magnesium bis(hydrogenmaleate) hexahydrate, where the maleate (B1232345) ligand associates with the hexaaquo magnesium core without direct chelation. mdpi.com

Inner-Sphere Coordination: Direct bonding of the glutarate or analogous ligand to the magnesium ion defines inner-sphere coordination. Magnesium L-glutamate tetrahydrate provides a well-documented case of this phenomenon. mdpi.comconsensus.app In this complex, the L-glutamate anion functions as a bidentate ligand, directly chelating the magnesium ion through the nitrogen of the amino group and an oxygen atom of the α-carboxylate group (N,Oα-donor). researchgate.netmdpi.comconsensus.app The magnesium atom is hexacoordinated, with four water molecules completing the first coordination sphere. consensus.app The γ-carboxylate group of the glutamate (B1630785) ligand does not directly coordinate but participates in the hydrogen-bonding network. consensus.app

Research on other magnesium dicarboxylate complexes further illustrates the nuances of inner-sphere interactions. In one synthesized complex, the Mg(II) cation is bound to four water molecules and two carboxylate groups within the inner sphere, with an additional water molecule residing in the outer sphere. unnes.ac.id This demonstrates that mixed inner- and outer-sphere ligands can coexist in a single structure. unnes.ac.id In such inner-sphere complexes, water molecules continue to play a crucial role, often occupying the remaining coordination sites on the magnesium ion. consensus.appnih.gov

The factors determining whether a complex will favor an inner- or outer-sphere arrangement are not always straightforward, and in some cases, both possibilities may be energetically similar. mdpi.com

Research Findings on Magnesium Coordination with Dicarboxylate Ligands

Theoretical and Computational Investigations of Magnesium Glutarate

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of magnesium glutarate at the atomic level. These computational methods provide insights into the molecule's electronic structure, the nature of the chemical bonds, and its preferred geometric arrangement.

Hartree-Fock (HF) and Density Functional Theory (DFT) for Molecular Geometry Optimization

Hartree-Fock (HF) and Density Functional Theory (DFT) are two prominent ab initio methods used to predict the molecular geometry of compounds like this compound. mdpi.com HF, a foundational method, approximates the many-electron wavefunction as a single Slater determinant. While useful, it doesn't fully account for electron correlation. DFT, on the other hand, includes effects of electron correlation through an electron density functional, often leading to more accurate results that align well with experimental data. mdpi.comresearchgate.net

For complexes involving magnesium and organic ligands, such as glutarate, DFT methods like B3LYP are commonly employed with various basis sets (e.g., 6-31G, 3-21G) to perform geometry optimization. researchgate.net This process determines the lowest energy arrangement of the atoms, providing theoretical predictions of bond lengths and angles. For instance, in related magnesium-amino acid complexes, DFT calculations have been used to determine the optimized geometry and atomic partial charges using natural population analysis. scispace.com In magnesium-carboxylate complexes, the calculated bond distances between magnesium and the carboxylate oxygen atoms are often found to be in good agreement with values observed in crystallographic studies. nih.gov

Table 1: Representative Theoretical Bond Distances in Magnesium Complexes

Bond TypeTypical Calculated Bond Length (Å)Computational Method Reference
Mg-O (Carboxylate)~1.90 - 2.02DFT/QM/MM nih.gov
Mg-N (Amine)~2.18 - 2.23DFT mdpi.com

This table presents typical bond lengths derived from computational studies of magnesium complexes with carboxylate and amine functionalities, similar to what would be expected in this compound.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Computational methods are also powerful tools for predicting the vibrational frequencies of molecules, which correspond to the infrared (IR) and Raman spectra. canterbury.ac.nz By calculating the second derivatives of the energy with respect to the atomic positions, a vibrational analysis can be performed on the optimized geometry of this compound. nasa.gov

Both HF and DFT methods can be used to compute these frequencies. researchgate.net The calculated vibrational spectra can then be compared with experimental data to validate the computed structure. researchgate.netscispace.com For example, in a study on a hydrated magnesium glutamate-glycine complex, DFT calculations at the B3PW91 level with a 6-31+G* basis set were used to calculate vibrational frequencies. scispace.com The calculated frequencies for characteristic vibrations, such as C=O stretching, were then compared to experimental FTIR spectra. scispace.com Often, a scaling factor is applied to the calculated frequencies to better match experimental values, accounting for approximations in the computational method and anharmonicity. scispace.comcanterbury.ac.nz These theoretical predictions aid in the assignment of specific bands in the experimental spectra to particular molecular motions. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Magnesium Complex

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Experimental Frequency (cm⁻¹)Reference
C=O stretchShifted to lower frequencies in hydrated vs. isolated molecule~1600-1700 (typical range) scispace.com
OMgO modes165.9, 177.4Far-infrared region scispace.com

This table illustrates the type of data obtained from computational vibrational analysis of a magnesium-amino acid complex, showing the comparison between theoretical and experimental values.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment. umich.edu

Conformational Analysis of Glutarate Ligand in Magnesium Complexes

The glutarate ligand possesses significant conformational flexibility due to the rotation around its single bonds. MD simulations can be used to explore the different possible conformations (rotamers) of the glutarate ligand when it is complexed with a magnesium ion. rsc.org This analysis helps to identify the most stable or frequently occurring conformations in solution.

In related systems, such as magnesium complexes with other flexible ligands, MD simulations have revealed how the ligand can adapt its shape to coordinate with the metal center. nih.gov For instance, studies on magnesium binding to proteins show that glutamate (B1630785) residues can act as bidentate ligands, coordinating to the magnesium ion through both carboxylate oxygen atoms. nih.govnih.gov The flexibility of the ligand is crucial for achieving an optimal binding geometry. pnas.org In aqueous solutions, the conformation is also influenced by extensive hydrogen bond networks with surrounding water molecules. mdpi.com

Simulation of Solvent Effects on Coordination Equilibria

The solvent plays a critical role in the coordination chemistry of this compound. MD simulations are particularly well-suited to model the explicit interactions between the this compound complex and solvent molecules, such as water. researchgate.net These simulations can provide insights into how the solvent affects the coordination sphere of the magnesium ion and the stability of the complex.

The coordination of water molecules to the magnesium ion is a key aspect. researchgate.net Magnesium typically prefers a hexacoordinated, octahedral geometry, often completed by water molecules when the primary ligand does not occupy all six coordination sites. mdpi.comconsensus.app MD simulations can be used to study the equilibrium between different coordination states, for example, the exchange of a coordinated water molecule with another ligand or a counter-ion. acs.org Furthermore, computational models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (CPCM) can be combined with quantum mechanical calculations to simulate the effect of the bulk solvent environment on the properties and equilibria of the complex. pnas.orgekb.eg These simulations help to understand how factors like solvent polarity influence the structure and stability of this compound in solution. researchgate.net

Applications of Magnesium Glutarate in Materials Science and Engineering

Design and Synthesis of Magnesium Glutarate-Based Metal-Organic Frameworks (MOFs)

The synthesis of metal-organic frameworks using s-block metals like magnesium can be challenging due to the low electronegativity and variable coordination numbers of these ions, which are influenced by electrostatic interactions with ligands. analis.com.my The design of this compound-based MOFs involves the strategic combination of Mg²⁺ ions with the glutarate organic linker, often through solvothermal or hydrothermal methods. analis.com.myresearchgate.net These methods involve heating the precursors—a magnesium salt (e.g., magnesium nitrate) and glutaric acid—in a suitable solvent or solvent mixture, such as N,N-dimethylformamide (DMF) and water, at elevated temperatures. analis.com.mymdpi.com The choice of solvent is critical, as it can act as a template or a coordinating ligand, influencing the final structure and dimensionality of the framework. researchgate.net

For instance, the synthesis of hybrid inorganic-organic frameworks containing magnesium and glutarate has been reported as part of efforts to create low-density materials. researchgate.net While detailed structural analysis of a pure this compound MOF is not extensively documented, related systems provide insight. Copper-based MOFs synthesized with glutarate and bipyridyl co-ligands form three-dimensional frameworks where paddle-wheel metal units are connected by glutarates to form 2D sheets, which are then bridged by the co-ligands. rsc.org A similar architectural approach could be envisioned for magnesium-based systems. The flexible nature of the glutarate linker, an aliphatic dicarboxylate, can lead to the formation of diverse and potentially non-porous or flexible frameworks, which presents a synthetic challenge compared to using rigid aromatic linkers. analis.com.my

The pore structure and topology of a MOF are fundamental to its function, defining its surface area and accessibility for guest molecules. berkeley.edu In MOFs, topology simplifies the complex structure into a network of nodes (metal clusters or ions) and linkers (organic ligands). berkeley.edu For a hypothetical this compound MOF, the Mg²⁺ ions would serve as the nodes and the glutarate anions as the linkers.

Due to the scarcity of studies on this compound MOFs, we can look at analogous systems. For example, Mg-MOF-74, which uses 2,5-dihydroxyterephthalic acid as a linker, is known for its high density of open metal sites, leading to a well-defined porous structure with a high specific surface area. eeer.orgresearchgate.net Another magnesium-based MOF, constructed from Mg²⁺ ions and 3,5-pyridinedicarboxylate, forms a chiral 3D framework with parallel hexagonal channels. researchgate.net The structure of these materials is often determined using single-crystal X-ray diffraction. analis.com.myresearchgate.net The flexibility of the glutarate chain in a this compound framework could result in unique topologies, potentially leading to interpenetrated networks or frameworks that exhibit dynamic "breathing" behavior upon guest adsorption or desorption. researchgate.net

Thermal stability is a crucial parameter for the practical application of MOFs, especially in processes that require elevated temperatures for activation or regeneration. researchgate.netamazonaws.com Thermogravimetric analysis (TGA) is commonly used to assess the temperature at which a framework begins to decompose.

Magnesium-based MOFs can exhibit high thermal stability. A doubly interpenetrated magnesium-based MOF was reported to be stable up to 500 °C. rsc.orgnih.gov Another example, a magnesium-centered porphyrin MOF, retained its stability up to 500°C. researchgate.net However, some frameworks are less robust; for instance, MOF-74 (Mg) was found to be unstable in air at 180 °C, which was hypothesized to be due to the oxidation of its linker. nih.gov For comparison, a robust copper-glutarate MOF embedded in a polysiloxane matrix showed thermal degradation paths similar to the parent polymer, indicating good stability. mdpi.com The thermal robustness of a potential this compound MOF would depend on the coordination environment of the Mg²⁺ center and the strength of the metal-ligand bonds, with decomposition likely initiated by the loss of coordinated solvent molecules followed by the breakdown of the organic linker. researchgate.net

Exploration of this compound in Gas Storage Applications

The development of porous materials for gas storage is a significant area of materials research, driven by the need for clean energy solutions and gas separation technologies. researchgate.net Lightweight, porous MOFs are particularly promising candidates for storing gases like hydrogen and for separating gas mixtures. researchgate.netrsc.org

Magnesium-based materials are highly attractive for hydrogen storage due to magnesium's low density and high theoretical hydrogen storage capacity in the form of magnesium hydride (MgH₂). mdpi.commdpi.com In MOFs, hydrogen is typically stored via physisorption, a process governed by weak van der Waals forces between the H₂ molecules and the framework's internal surface. researchgate.net The strength of this interaction, and thus the storage capacity at a given temperature and pressure, can be enhanced by creating frameworks with high surface areas and pore volumes, and by introducing strong adsorption sites, such as open metal centers. nih.gov

While specific hydrogen storage data for this compound MOFs is limited, research into magnesium squarate, diglycolate (B8442512), and glutarate has been motivated by the goal of preparing low-density materials for hydrogen storage. researchgate.net Other porous magnesium-based MOFs have shown promising results. A magnesium-based framework with pyrazole-3,5-dicarboxylate linkers was found to selectively adsorb hydrogen at a capacity of approximately 0.56 wt% at 77 K. rsc.orgresearchgate.net Another study on a microporous coordination solid, Mg₃(NDC)₃ (where NDC is 2,6-naphthalenedicarboxylate), reported high H₂ adsorption enthalpies of 7.0-9.5 kJ/mol, indicating strong binding. nih.gov The mechanism for enhancing storage often involves the "spillover" effect, where a catalyst promotes the dissociation of hydrogen molecules, and the resulting atoms migrate onto the support material. mdpi.com

Table 1: Hydrogen Storage Properties of Selected Magnesium-Based Porous Materials

Compound/Material H₂ Storage Capacity (wt%) Temperature (K) Adsorption Enthalpy (kJ/mol) Reference
{[Mg₂(HL)₂(H₂O)₄]·H₂O}n ~0.56 77 Not specified rsc.org, researchgate.net
Mg₃(NDC)₃ Not specified 77 / 87 7.0 - 9.5 nih.gov

Note: This table includes data from magnesium-based materials with different organic linkers to provide context due to the limited data specifically for this compound.

The ability to selectively adsorb one gas over another is critical for gas separation and purification. MOFs can achieve this selectivity based on differences in the size, shape, and polarity of gas molecules interacting with the framework's pores and active sites. rsc.org

Magnesium-based MOFs have demonstrated notable selective adsorption properties. For instance, a magnesium framework built with 2,6-naphthalenedicarboxylate linkers displays selective adsorption of H₂ or O₂ over N₂ or CO. nih.gov Another highly stable, doubly interpenetrated magnesium MOF showed selectivity for H₂ and O₂ over N₂, and for CO₂ over CH₄. researchgate.netrsc.orgnih.gov This selectivity is often attributed to the strong interactions between gas molecules like CO₂ and the open Mg²⁺ sites within the framework. In Mg-MOF-74, these sites lead to exceptional CO₂ capture ability. researchgate.net It is plausible that a porous this compound MOF, if synthesized to have accessible Mg²⁺ sites, could exhibit similar selective adsorption behaviors, making it a candidate for applications like flue gas purification or natural gas upgrading.

Catalytic Applications of this compound Materials

Metal-organic frameworks are increasingly studied as heterogeneous catalysts, leveraging their high surface area and tunable active sites. researchgate.net The metal nodes can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytic functionalities.

While direct catalytic applications of this compound are not widely reported in the reviewed literature, related materials suggest potential avenues of exploration. For example, zinc glutarate has been investigated as a catalyst for the copolymerization of propylene (B89431) oxide and CO₂. acs.org Furthermore, dinuclear zinc-magnesium complexes have shown activity in the ring-opening copolymerization of epoxides with CO₂. acs.org

Magnesium-based MOFs have also demonstrated catalytic activity. A 2D magnesium framework with pyrazole-3,5-dicarboxylate linkers was shown to efficiently catalyze aldol (B89426) condensation reactions between various aromatic aldehydes and ketones in an environmentally friendly medium. rsc.orgresearchgate.net The catalyst was recyclable and maintained its activity over several uses. researchgate.net Given that the Lewis acidic Mg²⁺ sites are often responsible for such catalytic activity, it is conceivable that a properly designed this compound material with exposed metal centers could function as a heterogeneous catalyst for similar organic transformations.

Table 2: List of Compounds

Compound Name Chemical Formula
This compound C₅H₈MgO₄
Glutaric Acid C₅H₈O₄
Magnesium Nitrate (B79036) Mg(NO₃)₂
N,N-dimethylformamide (DMF) C₃H₇NO
2,5-dihydroxyterephthalic acid C₈H₆O₆
3,5-pyridinedicarboxylic acid C₇H₅NO₄
2,6-naphthalenedicarboxylate (NDC) C₁₂H₆O₄²⁻
Pyrazole-3,5-dicarboxylate C₅H₂N₂O₄²⁻
Zinc Glutarate C₅H₆O₄Zn
Propylene Oxide C₃H₆O
Carbon Dioxide CO₂
Hydrogen H₂
Nitrogen N₂
Oxygen O₂
Methane CH₄

Lewis Acidity in Heterogeneous Catalysis

The magnesium ion (Mg²⁺) in this compound can function as a Lewis acid, which is an electron pair acceptor. This characteristic is crucial in catalysis, particularly in heterogeneous systems where the catalyst is in a different phase from the reactants.

In the context of catalysis, the Lewis acidity of magnesium is a key factor in its ability to activate substrates. rsc.org For instance, in ring-opening (co)-polymerization reactions, tuning the Lewis acidity of the metal center is important for monomer coordination and activating the carbonyl group towards nucleophilic attack. rsc.org S-block metals like magnesium are noted for being highly Lewis acidic and oxophilic, making them attractive for the ring-opening polymerization of cyclic esters. rsc.org

Research into heterometallic systems, such as those combining zinc and magnesium, has provided significant insights into the role of magnesium's Lewis acidity. In zinc-magnesium catalysts used for the copolymerization of CO₂ and epoxides, the epoxide activation occurs at the more Lewis acidic magnesium center. nih.govacs.org The magnesium ion's ability to coordinate with the epoxide enhances the reaction, while the other metal ion (e.g., zinc) plays a complementary role in the catalytic cycle. nih.gov X-ray crystal structure analysis of such systems has revealed that heterocyclic molecules bond exclusively to the magnesium atoms, which can accommodate higher coordination numbers than zinc. nih.govacs.org This cooperative effect, where the Lewis acidic magnesium enhances epoxide coordination, has been shown to lead to significantly improved catalyst performance. rsc.org

While much of the detailed research has been on heterometallic systems, the fundamental principle of the Mg²⁺ ion acting as a Lewis acidic site is directly applicable to this compound. The glutarate anion can serve as a scaffold, presenting the Lewis acidic magnesium centers to reactant molecules in a structured, solid-phase catalyst.

Potential for Base-Catalyzed Reactions

This compound also shows potential in facilitating base-catalyzed reactions. In such reactions, the magnesium ion does not act as the base itself but can promote the reaction by interacting with the substrate or the transition state.

One proposed mechanism involves the magnesium ion enhancing the acidity of protons adjacent to a carbonyl group on a substrate molecule. nih.gov By coordinating with the carbonyl oxygen, the Mg²⁺ ion withdraws electron density, making the α-protons more susceptible to abstraction by a base. This principle is observed in some enzymatic systems where a magnesium ion in the active site is crucial for a base-catalyzed dehydration step. nih.gov

Furthermore, in reactions involving anionic bases and negatively charged substrates, the magnesium ion can reduce electrostatic repulsion between the two. cdnsciencepub.com By forming a complex with the substrate, the magnesium ion can neutralize or shield the negative charge, allowing the anionic base to approach and react more easily. cdnsciencepub.com Studies on model systems have shown that magnesium ion promotes the general base-catalyzed enolization of keto-phosphonates, a key step in many biochemical reactions. cdnsciencepub.com The acceleration is observed for both charged and uncharged bases, suggesting that while electrostatic effects are important, the ability of magnesium to stabilize an enolate-like transition state is also a key factor. cdnsciencepub.com

These findings suggest that this compound could be used as a co-catalyst or a component in catalytic systems for reactions like enolizations, aldol reactions, and other base-catalyzed transformations, where its ability to interact with substrates and stabilize transition states would be beneficial.

Development of Advanced Functional Materials Utilizing this compound

The use of this compound extends beyond catalysis into the development of advanced functional materials, most notably metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands.

Magnesium-based MOFs are of particular interest due to magnesium's low toxicity, low density, and abundance. analis.com.my However, synthesizing Mg-MOFs can be challenging due to the coordination variability of magnesium, which depends heavily on electrostatic interactions with the ligands. analis.com.my

This compound has been successfully used as a building block for creating hybrid inorganic-organic frameworks. iaea.orgresearchgate.netplu.mx Hydrothermal synthesis methods have been employed to prepare crystalline this compound, which exhibits a three-dimensional framework structure. iaea.orgresearchgate.net The structure of these materials can be characterized using techniques like single-crystal X-ray diffraction.

Table 1: Crystallographic Data for a this compound Framework

Parameter Value
Crystal System Rhombohedral
Space Group R-3
a (Å) 10.744(2)
c (Å) 28.677(5)

Source: iaea.orgresearchgate.netplu.mx

The development of such frameworks is driven by their potential applications in various fields. For example, the synthesis of low-density materials using this compound has been explored for hydrogen storage applications. iaea.orgresearchgate.netplu.mx The porous nature of MOFs allows them to adsorb and store gas molecules.

Furthermore, the glutarate ligand's flexibility allows for the formation of diverse and stable network structures. This tunability is crucial for designing materials with specific properties. Researchers have also investigated incorporating glutarate-containing polymers into other materials to enhance their properties, such as grafting poly(butylene glutarate) onto cellulose (B213188) nanocrystals to modify their thermal stability and hydrophilic character. researchgate.net The broader field of magnesium-based biomaterials, which includes everything from alloys for biodegradable implants to magnesium-containing polymer electrolytes, provides a rich context for the future development of advanced materials derived from this compound. acs.orgnii.ac.jpacs.org

Biochemical and Cellular Contexts of Magnesium Dicarboxylates: Investigative Avenues for Magnesium Glutarate

General Principles of Magnesium Ion Cofactor Activity in Biological Systems

Magnesium (Mg²⁺) is an essential mineral for all known living organisms, playing a crucial role as a cofactor in a vast array of enzymatic reactions and biological processes. wikipedia.orgnih.gov Its high abundance in cells and unique physicochemical properties, such as its small ionic radius and high charge density, make it an effective Lewis acid, ideal for its diverse biological functions. bibliotekanauki.plnih.gov

Role in Enzyme Activation and Conformational Modulation

Magnesium is a cofactor for over 300 enzymes, participating in numerous metabolic pathways. wikipedia.orgnih.govbibliotekanauki.plicm.edu.pl Its role in enzyme activation can occur through several mechanisms. Mg²⁺ can bind directly to the enzyme, inducing a conformational change that creates an active structure capable of binding to the substrate. icm.edu.pljournals.co.za Alternatively, it can bind to the substrate, typically a phosphate-containing molecule like ATP, forming a complex that is the actual substrate for the enzyme. journals.co.zanumberanalytics.com In some cases, a combination of these mechanisms is observed, where the enzyme must be activated by one magnesium ion to effectively bind the Mg-substrate complex. icm.edu.pl This interaction with substrates often involves inner sphere coordination, where the magnesium ion directly binds to and stabilizes anions or reactive intermediates. wikipedia.org

Recent studies on adenylate kinase, a key enzyme in energy homeostasis, have revealed that Mg²⁺ induces a significant conformational rearrangement of the substrates (ATP and ADP) in the active site. This adjustment optimizes the angle for phosphoryl transfer, highlighting the ion's role in fine-tuning the geometry of the catalytic reaction. nih.gov

Magnesium-ATP Complex Formation and Energy Metabolism

The primary source of energy in most cellular reactions, adenosine (B11128) triphosphate (ATP), is biologically active primarily when it forms a complex with a magnesium ion (Mg-ATP). wikipedia.org It is estimated that over 90% of the ATP in a cell exists in this complexed form. nih.govwikipedia.org The magnesium ion typically binds to the β- and γ-phosphate groups of the ATP molecule. acs.org This binding has two major effects: it neutralizes the negative charges on the phosphate (B84403) chain, facilitating the binding of ATP to the active site of enzymes, and it weakens the terminal O-P bond of ATP, making the phosphate group easier to transfer. mdpi.com

Virtually all enzymes that utilize or synthesize ATP, such as kinases and ATPases, require magnesium for their catalytic activity. wikipedia.orgnumberanalytics.com Consequently, magnesium is central to energy metabolism, including glycolysis, the Krebs cycle, and oxidative phosphorylation. bibliotekanauki.plicm.edu.plnumberanalytics.com The regulation of mitochondrial Mg²⁺ levels has been shown to be critical for cellular energy status and the ability of the cell to withstand stress. nih.gov

Interactions with Nucleic Acids (DNA, RNA) for Stability and Catalysis

Magnesium ions are crucial for the structure, stability, and function of nucleic acids. wikipedia.orgnih.govacs.org The negatively charged phosphate backbone of DNA and RNA creates a significant electrostatic repulsion that is neutralized by the binding of cations, with Mg²⁺ being particularly effective due to its high charge density. nih.govoup.com This charge neutralization allows for the proper folding of RNA into its complex three-dimensional structures, which is essential for its diverse functions, including catalysis (as seen in ribozymes). bibliotekanauki.placs.orgnih.gov

In the context of DNA, magnesium ions help to stabilize the double helix structure. numberanalytics.commdpi.com They are also essential cofactors for numerous enzymes involved in DNA replication and repair, such as DNA polymerases, topoisomerases, and helicases. icm.edu.plmdpi.com These enzymes often have active sites with conserved acidic residues that coordinate with magnesium ions to facilitate the chemical reactions of DNA metabolism. nih.govoup.com For instance, in DNA polymerases, Mg²⁺ ions help to position the incoming deoxynucleoside triphosphate (dNTP) and facilitate the nucleophilic attack that leads to DNA chain elongation. mdpi.com While manganese (Mn²⁺) can sometimes substitute for Mg²⁺, it often leads to reduced fidelity and increased flexibility in enzymes like DNA polymerase gamma, highlighting the specific importance of magnesium for maintaining genomic stability. chemrxiv.orgchemrxiv.org

Metabolic Significance of Dicarboxylic Acids: Implications for Glutarate Research

Dicarboxylic acids are organic compounds containing two carboxyl groups and play significant roles in intermediary metabolism. The study of their metabolic pathways provides a framework for understanding the potential biological roles of magnesium glutarate.

Glutarate in Primary Metabolic Pathways (e.g., Krebs Cycle Precursors)

Glutarate is a five-carbon dicarboxylic acid that serves as a metabolic intermediate in the catabolism of several amino acids, including lysine, hydroxylysine, and tryptophan, as well as some aromatic compounds. nih.gov A key metabolic fate of glutarate involves its conversion to glutaryl-CoA, which is then dehydrogenated and decarboxylated to form crotonyl-CoA. nih.gov

A closely related and highly significant dicarboxylic acid is α-ketoglutarate (also known as 2-oxoglutarate), a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle. ontosight.airupahealth.comnih.gov The Krebs cycle is a central metabolic hub that generates energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. numberanalytics.comontosight.ai Glutamate (B1630785), through oxidative deamination catalyzed by glutamate dehydrogenase, is converted to α-ketoglutarate, directly linking amino acid metabolism to the Krebs cycle. davuniversity.orgcreative-proteomics.com This reaction is reversible and crucial for both catabolic and anabolic processes. davuniversity.organnualreviews.org Glutamine, the most abundant free amino acid in the blood, is hydrolyzed to glutamate and then converted to α-ketoglutarate, providing a major fuel source for rapidly dividing cells and replenishing TCA cycle intermediates (anaplerosis). creative-proteomics.comcellsignal.combosterbio.com

The conversion of various amino acids and other precursors to α-ketoglutarate underscores the central role of this dicarboxylic acid in cellular energy production and biosynthetic pathways. creative-proteomics.com

Investigating Potential Metabolic Fates of Glutarate in Biological Systems

The established metabolic pathways of dicarboxylic acids like α-ketoglutarate provide investigative avenues for understanding the potential metabolic fates of glutarate. Research in organisms like Pseudomonas putida has identified pathways for glutarate catabolism, including a hydroxylation pathway and the glutaryl-CoA dehydrogenation pathway. nih.gov

In humans, glutarate is a known metabolite, and its accumulation is associated with the genetic disorder glutaric aciduria type I. nih.gov This indicates that pathways for its metabolism, though perhaps not as central as those for α-ketoglutarate, exist and are important for metabolic homeostasis.

Given that dietary glutamate is extensively metabolized by the intestine, where it can be transaminated or oxidized, it is plausible that glutarate, if absorbed, could enter similar metabolic routes. researchgate.net The catabolism of glutamate within the enterocyte involves its conversion to α-ketoglutarate, which can then be further metabolized in the mitochondria. researchgate.netresearchgate.net Potential fates for glutarate could include:

Conversion to Krebs Cycle Intermediates: Investigating whether glutarate can be converted to α-ketoglutarate or other TCA cycle intermediates is a primary research direction. This would link glutarate metabolism directly to cellular energy production.

Role in Amino Acid Metabolism: The transamination of glutamate is a key reaction. libretexts.org Exploring whether glutarate can participate in similar transamination reactions could reveal its involvement in nitrogen metabolism.

Interaction with Dicarboxylate Transporters: The transport of dicarboxylic acids across cellular and mitochondrial membranes is mediated by specific carrier proteins. researchgate.net Understanding if glutarate interacts with these transporters would provide insight into its cellular uptake and compartmentalization.

The table below summarizes key enzymes and pathways related to the metabolism of dicarboxylic acids, which could be relevant for future glutarate research.

Enzyme/PathwayFunctionRelevance to Glutarate Research
Glutamate Dehydrogenase (GDH) Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. davuniversity.orgcreative-proteomics.comA potential pathway for converting a glutarate-derived compound into a Krebs cycle intermediate.
Transaminases (Aminotransferases) Transfer amino groups from amino acids to keto acids, interconverting glutamate and α-ketoglutarate. cellsignal.comlibretexts.orgCould be a mechanism for integrating glutarate into amino acid metabolism.
Krebs (TCA) Cycle Central metabolic pathway for energy production from the oxidation of acetyl-CoA. ontosight.aiThe ultimate destination for the carbon skeleton of many metabolites, including potentially glutarate.
Glutaryl-CoA Dehydrogenase Key enzyme in the catabolism of glutarate, converting glutaryl-CoA to crotonyl-CoA. nih.govThe known primary pathway for glutarate breakdown in certain organisms and humans.

Further research into these areas will be crucial to fully elucidate the biochemical and cellular roles of this compound.

Methodological Approaches for Probing Magnesium-Dicarboxylate Biochemical Interactions

Investigating the precise biochemical and cellular roles of magnesium dicarboxylates, such as this compound, requires a suite of advanced analytical techniques. These methods are designed to trace metabolic pathways, assess impacts on enzymatic function, and quantify movement across cellular barriers.

Isotopic Labeling and Mass Spectrometry for Metabolic Tracing

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system. wikipedia.org By replacing one or more atoms in a compound with their stable, non-radioactive isotopes, researchers can follow the labeled molecule and its metabolic byproducts. frontiersin.org For this compound, this could involve using glutarate enriched with Carbon-13 (¹³C) or magnesium with a stable isotope like ²⁵Mg or ²⁶Mg.

The primary analytical tool for detecting these labeled compounds is mass spectrometry (MS). wikipedia.orgresearchgate.net MS separates ions based on their mass-to-charge ratio, allowing it to distinguish between unlabeled and isotopically labeled molecules due to their mass difference. nih.gov When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes possible to separate complex biological samples and trace the incorporation of isotopes into various metabolites over time. wikipedia.orgfrontiersin.org

This approach, often termed metabolic flux analysis, can reveal:

The metabolic fate of the glutarate portion of the molecule.

The rate of uptake and incorporation of magnesium into cellular systems.

The involvement of glutarate in specific metabolic pathways, such as its potential conversion to other intermediates.

For instance, a study on erythrocyte magnesium fluxes utilized a stable isotope of magnesium to simultaneously determine both influx and efflux, showcasing the power of this method for tracking mineral transport. jle.com Similarly, tracer-based labeling experiments using ¹³C-labeled compounds allow for the characterization of unknown metabolites and their classification into specific submetabolomes. frontiersin.org

Enzyme Activity Assays in the Presence of this compound

Magnesium is a critical cofactor for over 300 enzymatic reactions, and its availability can significantly influence metabolic processes. aulamedica.es Enzyme activity assays are essential for determining how a specific compound, like this compound, affects the function of these enzymes. biocompare.com These assays typically measure the rate at which an enzyme converts its substrate into a product under controlled conditions.

To investigate the effect of this compound, it would be introduced into a standard assay mixture containing the enzyme of interest, its substrate, and any other necessary cofactors. nih.govacs.org The reaction rate is then measured, often using spectrophotometry or fluorescence, and compared to control conditions without the added this compound. nih.govvfu.cz

Key parameters derived from these assays include:

Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate.

Research has shown that magnesium ions can stimulate the activity of enzymes like glutamate dehydrogenase and gamma-glutamyltransferase. vfu.cz In the context of this compound, such assays could elucidate whether the compound acts simply as a source of Mg²⁺ ions or if the glutarate moiety itself has a modulatory effect on enzyme kinetics.

Cellular Uptake Studies of Magnesium Dicarboxylates in Model Systems

Understanding how magnesium dicarboxylates enter cells is fundamental to evaluating their biological significance. Cellular uptake studies are typically performed in vitro using cultured cell lines that model specific biological barriers. syr.edu A common model for intestinal absorption is the Caco-2 cell line, derived from human colorectal carcinoma, which differentiates to form a polarized monolayer resembling the epithelial lining of the small intestine. acs.org

In a typical experiment, these cells are incubated with a medium containing this compound for a defined period. acs.orgacs.org Afterward, the cells are washed to remove any externally bound compound, and the intracellular concentration of magnesium or the dicarboxylate is measured. researchgate.net

Common analytical methods for quantification include:

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for measuring the total intracellular magnesium content with precision. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to quantify the intracellular concentration of the glutarate anion.

These studies can reveal the efficiency and mechanism of transport, for example, by determining whether uptake occurs via passive diffusion or through specific transporters. researchgate.netnih.gov Studies on other magnesium complexes have successfully used these methods to compare the cellular uptake of different formulations. acs.org

Table 1: Methodological Approaches for Investigating this compound
Methodological ApproachPrinciplePrimary Application for this compoundKey Information Obtained
Isotopic Labeling with Mass SpectrometryTracing molecules containing stable isotopes (e.g., ¹³C, ²⁵Mg) through biological systems by detecting their specific mass. wikipedia.orgfrontiersin.orgMetabolic tracing of the glutarate and magnesium moieties.Metabolic fate, pathway involvement, rates of uptake and incorporation. jle.com
Enzyme Activity AssaysMeasuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. biocompare.comAssessing the impact on the kinetics of magnesium-dependent enzymes.Changes in enzyme Vmax and Km, indicating stimulatory or inhibitory effects. vfu.cz
Cellular Uptake StudiesQuantifying the amount of a compound transported into cultured cells (e.g., Caco-2) over time. syr.eduacs.orgDetermining the bioavailability and transport mechanism across a model biological barrier.Rate of absorption, efficiency of transport, and potential transport pathways (passive vs. active). researchgate.netnih.gov

Considerations for Magnesium Ion Transport and Homeostasis in Biological Systems

The physiological effects of any magnesium compound are intrinsically linked to the complex systems that control magnesium transport and maintain its balance within the body and inside cells.

Mechanisms of Cellular Magnesium Influx and Efflux

Magnesium transport across the cell membrane is mediated by distinct influx (entry) and efflux (exit) systems. nih.gov These are not typically passive processes but involve specific protein channels and transporters.

Magnesium Influx: The entry of Mg²⁺ into cells is predominantly handled by protein channels. nih.gov While several have been identified, a key family is the Transient Receptor Potential Melastatin (TRPM) channels, specifically TRPM6 and TRPM7, which are considered major pathways for magnesium influx in mammalian cells. mdpi.com These channels allow magnesium to flow into the cell down its electrochemical gradient.

Magnesium Efflux: The primary mechanism for removing excess magnesium from cells is the Na⁺/Mg²⁺ antiporter (or exchanger). nih.govpsu.edu This system actively transports one intracellular Mg²⁺ ion out of the cell in exchange for two extracellular sodium (Na⁺) ions moving in, a process driven by the strong sodium gradient. nih.govpsu.edu This efflux system is crucial for preventing intracellular magnesium overload and is regulated by factors including the intracellular free Mg²⁺ concentration itself. nih.gov In some cells, other Na⁺-independent efflux pathways may also exist. psu.edu

Table 2: Key Mechanisms of Cellular Magnesium Transport
Transport DirectionPrimary MechanismDriving ForceKnown Inhibitors/RegulatorsReference
Influx (Entry)TRPM6/TRPM7 ChannelsElectrochemical GradientTRPM6 expression can be modulated by estrogen. nih.govmdpi.combmj.com
Efflux (Exit)Na⁺/Mg²⁺ AntiporterNa⁺ GradientInhibited by amiloride, quinidine, and imipramine. Stimulated by cAMP. nih.govpsu.edu

Regulation of Intracellular Magnesium Concentrations and Compartmentalization

Once inside a cell, magnesium homeostasis is tightly regulated. The total magnesium concentration in mammalian cells is relatively high (estimated at 17-20 mM), but the vast majority is not freely available. unibo.it

Buffering: Most intracellular magnesium is bound to other molecules, effectively "buffering" the concentration of free, ionized magnesium (Mg²⁺). nih.gov The primary binding partners are adenosine triphosphate (ATP), nucleic acids (DNA and RNA), proteins, and phospholipids. unibo.it This buffering system keeps the free intracellular Mg²⁺ concentration in the low millimolar range (around 0.5-1.0 mM), preventing unwanted interactions while ensuring a ready supply for enzymatic reactions. nih.gov

Future Directions and Emerging Research Themes for Magnesium Glutarate

Integration of Experimental and Computational Approaches for Comprehensive Understanding

A complete understanding of magnesium glutarate's structure-property relationships requires a synergistic approach that combines empirical data with theoretical modeling. Future research will increasingly rely on the integration of advanced experimental techniques with powerful computational methods.

Experimental characterization, primarily through single-crystal X-ray diffraction, has been fundamental in elucidating the basic crystal structure of this compound, revealing its three-dimensional framework. iaea.org However, to move beyond static structures, techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy will be critical. As demonstrated in studies of other magnesium-based minerals, combining experimental ¹H-NMR spectra with computational Density Functional Theory (DFT) calculations can accurately assign proton environments and provide detailed insights into local chemical structures. mdpi.com

Computational approaches, particularly DFT, are poised to become indispensable. DFT calculations can predict electronic structures, vibrational spectra, and thermodynamic stability for magnesium-carboxylate complexes. nih.govmdpi.com Such simulations can elucidate the nature of the Mg-O bonds, assess the influence of non-covalent interactions on the framework's stability, and predict how the material will behave under different conditions. nih.gov By correlating these theoretical predictions with experimental results from techniques like thermal analysis and spectroscopy, researchers can build robust models to understand and eventually tailor the properties of this compound.

Table 1: Proposed Integrated Research Approaches for this compound
Technique TypeSpecific MethodInformation GainedSynergistic Potential
ExperimentalSingle-Crystal X-ray DiffractionProvides precise 3D atomic coordinates and crystal structure. iaea.orgServes as the foundational structure for validating DFT and molecular dynamics models.
ExperimentalSolid-State NMR SpectroscopyReveals local chemical environments and structural dynamics. mdpi.comExperimental chemical shifts can be accurately assigned using DFT-calculated shielding constants. mdpi.com
ComputationalDensity Functional Theory (DFT)Predicts electronic structure, bond energies, vibrational frequencies, and thermodynamic stability. nih.govresearchgate.netExplains the origins of experimentally observed spectroscopic features and thermal behavior.
ComputationalMolecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the framework, including guest-host interactions and mechanical properties over time. nih.govProvides a dynamic view of processes like gas adsorption or ion transport that can be experimentally verified.

Exploration of Novel Synthetic Routes and Functionalization Strategies

Current synthesis of this compound has primarily utilized hydrothermal methods. iaea.org While effective, future research will focus on exploring alternative synthetic routes that offer greater control over particle size, morphology, and purity, and which may be more energy-efficient and scalable. Promising avenues include solvothermal synthesis, which allows for different solvent systems, and mechanochemical synthesis (ball-milling), a solvent-free method that can produce novel phases. Furthermore, novel precursor strategies, such as transmetalation reactions, could provide new pathways to this compound and its derivatives. researchgate.net

A significant emerging theme is the functionalization of the glutarate ligand itself. The properties of metal-organic frameworks (MOFs) can be precisely tuned by introducing functional groups onto the organic linkers. morressier.com Research into synthesizing derivatives of glutaric acid with appended groups (e.g., amino, nitro, hydroxyl) prior to reaction with magnesium could yield a new family of this compound-based materials. For instance, amino-functionalization has been shown to enhance the adsorption capacity of materials for specific targets. researchgate.net These modifications could introduce new active sites for catalysis, improve selectivity for gas adsorption, or alter the material's interaction with biological molecules.

Table 2: Comparison of Synthetic Routes and Functionalization Strategies
StrategyDescriptionPotential AdvantagesResearch Goal
Hydrothermal SynthesisReaction in water at elevated temperature and pressure. iaea.orgGood for growing high-quality crystals.Optimize conditions for phase purity and crystal size.
Solvothermal SynthesisSimilar to hydrothermal but uses organic or mixed solvents.Access to different crystal structures (polymorphs) and morphologies.Discover novel this compound frameworks.
Mechanochemical SynthesisSolvent-free grinding of reactants.Environmentally friendly, rapid, and can produce unique nanostructures.Develop scalable, green synthesis protocols.
Ligand FunctionalizationUsing chemically modified glutaric acid as a precursor. morressier.comAllows for precise tuning of chemical and physical properties.Create materials with enhanced selectivity for adsorption or catalysis.

Expanding the Scope of Materials Science Applications

This compound is a type of metal-organic framework (MOF), a class of materials known for their high porosity and surface area. Initial research has highlighted its potential as a lightweight material for hydrogen storage. iaea.orgresearchgate.net As magnesium is a light metal, its frameworks are attractive for applications where weight is a critical factor.

Future research will aim to expand these applications significantly. A key area is in gas capture and storage, particularly for carbon dioxide. The functionalization of magnesium-based MOFs with amine groups has been shown to improve CO₂ adsorption selectivity and capacity. morressier.com Similar strategies could be applied to this compound. Another promising direction is heterogeneous catalysis. The magnesium centers and the organic linkers can both act as active sites. For example, a different magnesium-based MOF has demonstrated high efficiency in catalyzing aldol (B89426) condensation reactions, suggesting that this compound could be a candidate for catalyzing various organic transformations. rsc.org

Furthermore, the inherent biocompatibility of magnesium makes its MOFs suitable for biomedical applications. cd-bioparticles.net Research could explore the use of this compound as a nanocarrier for drug delivery, leveraging its porous structure to encapsulate therapeutic agents for controlled release.

Table 3: Potential Materials Science Applications for this compound
Application AreaUnderlying PrincipleKey Research Objective
Gas Storage (H₂, CO₂)High surface area and porosity of the MOF structure. morressier.comresearchgate.netOptimize pore size and introduce functional groups to increase storage capacity and selectivity.
Heterogeneous CatalysisLewis acidic Mg²⁺ sites and potential active sites on the glutarate linker. rsc.orgTest catalytic activity for key organic reactions (e.g., condensation, oxidation).
Biomedical Drug DeliveryBiocompatibility of magnesium and ability to encapsulate drug molecules within pores. cd-bioparticles.netInvestigate drug loading capacity and controlled release kinetics in physiological conditions.
SensingChanges in photoluminescent or electronic properties upon interaction with specific molecules. mdpi.comExplore the potential for detecting small molecules or environmental pollutants.

Deeper Investigation into Biological Interactions at the Molecular Level

While magnesium is an essential mineral with well-documented biological roles, the glutarate component of the compound is not biologically inert. Glutaric acid is a known metabolite, and its accumulation in the brain is the hallmark of the inherited metabolic disorder Glutaric Acidemia Type I, leading to severe neurodegeneration. dntb.gov.uanih.gov The neurotoxicity is linked to mechanisms including mitochondrial damage and the induction of apoptosis in striatal neurons, possibly through interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov

This presents a critical and complex area for future research. A deeper investigation is needed to understand how complexing glutaric acid with magnesium affects its biological activity. Does this compound cross the blood-brain barrier? Does the magnesium ion modulate the interaction of the glutarate anion with neuronal receptors like the NMDA receptor? It is known that magnesium ions play a crucial role in blocking the NMDA receptor channel, and competition between magnesium and other molecules at this site is a key factor in neuronal signaling. nih.gov

Understanding these interactions at the molecular level will require a combination of in vitro cell culture studies and in silico molecular modeling. nih.gov Computational docking simulations could predict the binding affinity of the glutarate anion versus the this compound complex to the active sites of NMDA receptors or other potential biological targets. Such studies are essential to fully characterize the potential bio-implications of this compound, distinguishing the effects of the magnesium cation from those of the glutarate anion and the complex as a whole.

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity magnesium glutarate?

this compound can be synthesized via neutralization reactions between glutaric acid and magnesium hydroxide or carbonate. Key steps include stoichiometric control (e.g., 2:1 molar ratio of glutaric acid to Mg(OH)₂), reflux in aqueous or alcoholic solvents, and purification via recrystallization or column chromatography to remove by-products like mono-methyl glutarate . Characterization via FT-IR (carboxylate asymmetric stretching at ~1550–1650 cm⁻¹) and elemental analysis ensures structural fidelity .

Q. How can HPLC be optimized for quantifying this compound in reaction mixtures?

Use a C18 reverse-phase column with a mobile phase of 5 mM H₂SO₄ at 0.5 mL/min flow rate and UV detection at 210 nm. Validate the method with spike-recovery tests (e.g., 93–106% recovery for dimethyl glutarate analogs) and calibrate using glutaric acid standards. Adjust pH to 2.5–3.0 to enhance peak resolution of glutarate derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound’s coordination structure?

  • FT-IR : Identify carboxylate symmetric (1390–1420 cm⁻¹) and asymmetric (1540–1650 cm⁻¹) stretching modes to confirm ligand binding .
  • Solid-state NMR : Use ¹³C CP/MAS to resolve glutarate’s carbon environments and Mg²⁺ coordination sites.
  • PXRD : Compare experimental patterns with simulated structures (e.g., Mercury software) to confirm crystallinity .

Q. How can impurities like mono-methyl glutarate be minimized during synthesis?

Implement gradient solvent extraction (e.g., ethyl acetate/water partitioning) or activated carbon adsorption to remove esterified by-products. Monitor purity via HPLC with a SunFire C18 column and adjust reaction pH to 7–8 to favor salt formation over esterification .

Advanced Research Questions

Q. What metabolic engineering strategies enhance microbial production of glutarate precursors for this compound biosynthesis?

In E. coli, overexpress lysine catabolism genes (davA, davD) to convert lysine to glutarate via 5-aminovalerate. Boost NADPH supply via pentose phosphate pathway upregulation and delete competing pathways (e.g., gabD for GABA shunt). Use fed-batch fermentation with dissolved oxygen <20% to achieve titers >8 g/L .

Q. How does this compound’s coordination geometry influence its catalytic activity in polymerization reactions?

Magnesium’s octahedral coordination with glutarate’s gauche-trans conformers enables Lewis acid catalysis, as seen in CO₂-propylene oxide copolymerization. Compare with zinc glutarate’s tetrahedral sites to assess regioselectivity differences. Characterize active sites via EXAFS and DRIFTS under reaction conditions .

Q. Can this compound serve as a cross-linker in protein conjugation studies?

Functionalize glutarate with N-hydroxysuccinimide (NHS) esters to enable amine-reactive cross-linking. Optimize pH (8.0–8.5) and molar excess (10:1 cross-linker:protein) for efficient lysine coupling. Validate conjugation efficiency via SDS-PAGE and MALDI-TOF .

Q. What computational models predict this compound’s interaction with biomolecules?

Perform DFT calculations (M05-2X/cc-pVTZ) with SMD solvation to model carboxylate-Mg²⁺ binding energies. Use MD simulations (AMBER force field) to study glutarate’s role in stabilizing protein-Mg complexes, focusing on electrostatic and hydrogen-bonding interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.